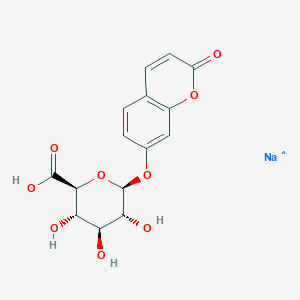
7-Hydroxy coumarin glucuronide (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy coumarin glucuronide (sodium salt), also known as umbelliferone glucuronide sodium salt, is a derivative of 7-hydroxycoumarin. This compound is a phase II metabolite of 7-hydroxycoumarin, formed through glucuronidation. It is commonly used as a standard for the analysis of 7-hydroxycoumarin metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy coumarin glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxycoumarin. This process can be catalyzed by uridine diphosphate glucuronosyltransferase (UDP-GT) enzymes. The reaction conditions often include the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor .
Industrial Production Methods: Industrial production of 7-hydroxy coumarin glucuronide (sodium salt) may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant UDP-GT enzymes and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy coumarin glucuronide (sodium salt) primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Glucuronidation: UDPGA, UDP-GT enzymes, and appropriate buffers.
Hydrolysis: Acidic or basic conditions to cleave the glucuronide moiety
Major Products Formed:
Glucuronidation: 7-Hydroxy coumarin glucuronide (sodium salt).
Hydrolysis: 7-Hydroxycoumarin and glucuronic acid
Scientific Research Applications
7-Hydroxy coumarin glucuronide (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of 7-hydroxycoumarin metabolites in various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis
Biology: Studied for its role in the metabolism of coumarin derivatives and its transport via multidrug resistance-associated proteins
Medicine: Investigated for its potential therapeutic effects, including antitumor activities in several human tumor cell lines
Industry: Utilized in the fragrance and food industries due to its derivation from coumarin, a natural compound with a pleasant aroma
Mechanism of Action
The mechanism of action of 7-hydroxy coumarin glucuronide (sodium salt) involves its formation through the glucuronidation of 7-hydroxycoumarin. This process is mediated by UDP-GT enzymes, which transfer a glucuronic acid moiety from UDPGA to 7-hydroxycoumarin. The resulting glucuronide is more water-soluble and can be readily excreted from the body .
Comparison with Similar Compounds
7-Hydroxycoumarin sulfate potassium salt: Another phase II metabolite of 7-hydroxycoumarin, formed through sulfation
7-Ethoxycoumarin: A derivative of coumarin used in metabolic studies
Umbelliferone: The parent compound of 7-hydroxy coumarin glucuronide (sodium salt), widely used in various applications
Uniqueness: 7-Hydroxy coumarin glucuronide (sodium salt) is unique due to its specific formation through glucuronidation, which enhances its water solubility and facilitates its excretion. This property makes it particularly useful in studying the metabolism and pharmacokinetics of coumarin derivatives .
Properties
Molecular Formula |
C15H14NaO9 |
|---|---|
Molecular Weight |
361.26 g/mol |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/t10-,11-,12+,13-,15+;/m0./s1 |
InChI Key |
OYKDJBCUYKFTGK-KSOKONAESA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


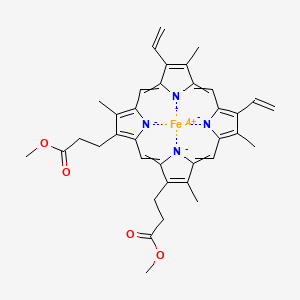

![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)
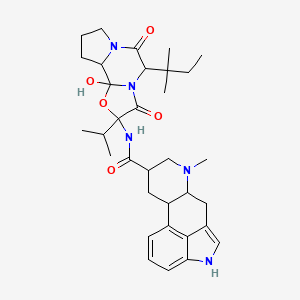
![(2S)-2-(3-carbamimidamidophenyl)-3-[hydroxy(3-phenylpropyl)phosphoryl]propanoic acid](/img/structure/B10769170.png)
![cobalt;3-[(1Z,4Z,10Z,14Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B10769183.png)
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)

![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)
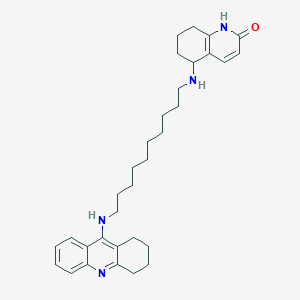
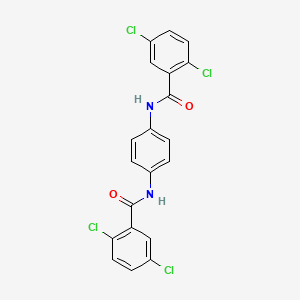
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)
